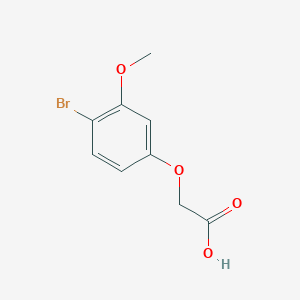
methyl1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a cyclopropyl group attached to the triazole ring. The presence of the cyclopropyl group can influence the compound’s chemical properties and reactivity, making it a subject of interest in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a convenient method for synthesizing triazole derivatives .
Industrial Production Methods
In an industrial setting, the production of methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the synthesis include cyclopropyl azide and methyl propiolate, with copper(I) iodide as the catalyst .
化学反応の分析
Types of Reactions
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
科学的研究の応用
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme inhibition.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole-3-carboxylate: Another triazole derivative with similar chemical properties but different biological activity.
Methyl-1H-1,2,4-triazole-3-carboxylate: A closely related compound used in similar applications but with distinct reactivity due to the different arrangement of nitrogen atoms
Uniqueness
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of the cyclopropyl group, which can enhance its stability and reactivity. This structural feature distinguishes it from other triazole derivatives and contributes to its specific chemical and biological properties .
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
methyl 3-cyclopropyltriazole-4-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6-4-8-9-10(6)5-2-3-5/h4-5H,2-3H2,1H3 |
InChIキー |
LSFMSZMYQJFLIA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN=NN1C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


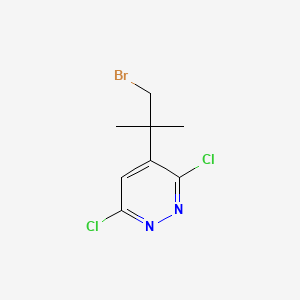
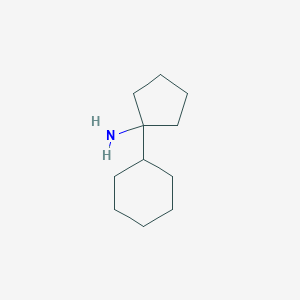
![(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)

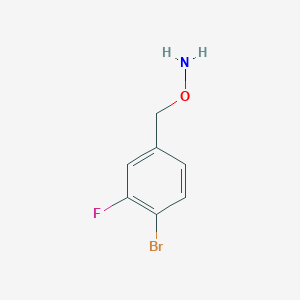

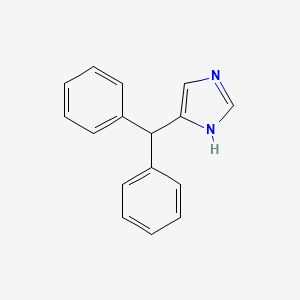
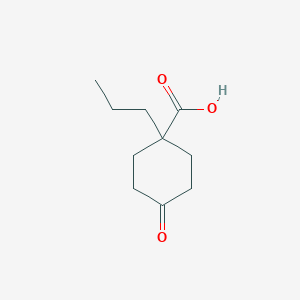
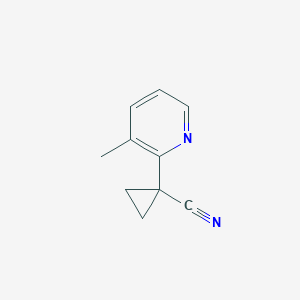
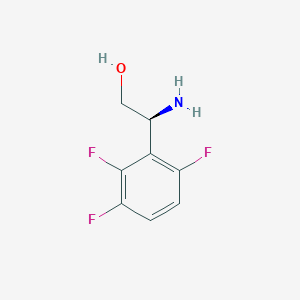


![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)
